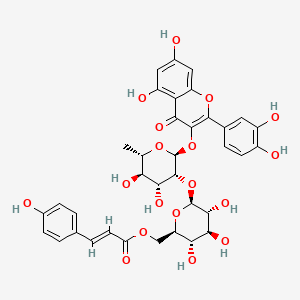

Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

Description

Historical Background and Discovery

The discovery of this compound emerged from the systematic investigation of Ginkgo biloba leaf extracts, a research endeavor that gained momentum in the late 20th century as scientists sought to understand the chemical basis of this ancient tree's remarkable longevity and medicinal properties. The compound was first formally characterized and documented in chemical databases, with its initial PubChem entry created on October 25, 2006, reflecting the relatively recent nature of its detailed structural elucidation. The isolation process involved sophisticated chromatographic techniques applied to n-butanol extracts of Ginkgo biloba leaves, where researchers employed bioassay-guided fractionation methods to identify compounds with antioxidant activity.

The historical context of this compound's discovery is deeply intertwined with the broader exploration of Ginkgo biloba's phytochemical profile, a research trajectory that spans centuries of traditional use in Chinese medicine but achieved scientific rigor only in recent decades. Early investigations into Ginkgo biloba extracts revealed the presence of multiple coumaroyl flavonol glycosides, with this particular compound representing one of the more structurally complex derivatives identified. The systematic characterization of this compound required advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography, methodologies that became increasingly accessible and sophisticated throughout the 1990s and early 2000s.

The compound's identification also coincided with growing scientific interest in flavonoid glycosides as potential therapeutic agents, particularly those exhibiting antioxidant properties. Researchers working with Ginkgo biloba extracts during this period were motivated by both traditional medicinal knowledge and emerging understanding of oxidative stress mechanisms in human health. The isolation and characterization of this compound thus represents a convergence of traditional botanical knowledge, modern analytical chemistry, and contemporary biomedical research priorities.

Classification within Flavonoid Glycosides

This compound belongs to the extensive family of flavonoid glycosides, specifically classified as a quercetin O-glucoside according to its structural characteristics. Within the hierarchical classification system of flavonoids, this compound represents a sophisticated example of glycosylated flavonols, where the basic flavonol backbone of quercetin serves as the aglycone component. The classification system for flavonoids recognizes seven major subclasses based on modifications to their basic carbon skeleton, with flavonols representing one of the most structurally diverse groups.

The compound's specific classification as a quercetin O-glucoside indicates that the sugar moieties are attached to the quercetin backbone through oxygen linkages rather than direct carbon-carbon bonds, distinguishing it from C-glycosides. The glycoside portion consists of a disaccharide unit comprising glucose and rhamnose sugars linked in a specific stereochemical arrangement, with the glucose unit further modified by esterification with para-coumaric acid. This structural complexity places the compound within the subcategory of acylated flavonoid glycosides, where phenolic acids such as coumaric acid serve as additional decorating groups that significantly influence the molecule's physicochemical properties and biological activities.

Within the broader context of flavonoid classification, this compound exemplifies the concept of combinatorial biosynthesis, where plant metabolic pathways generate molecular diversity through the systematic combination of core structures with various decorating groups. The quercetin backbone provides the fundamental flavonol structure characterized by the presence of hydroxyl groups at positions 3, 5, 7, 3', and 4', while the glycoside attachments and coumaroyl esterification represent successive levels of structural elaboration that fine-tune the molecule's properties for specific biological functions.

The compound also falls within the broader category of cinnamate esters due to the presence of the para-coumaroyl group, which is derived from the phenylpropanoid pathway. This dual classification as both a flavonoid glycoside and a cinnamate ester reflects the integrated nature of plant secondary metabolism, where multiple biosynthetic pathways converge to generate structurally complex natural products with enhanced biological activities compared to their simpler precursors.

Significance in Plant Biochemistry

The significance of this compound in plant biochemistry extends beyond its role as a simple secondary metabolite, encompassing multiple functional domains that contribute to plant survival and adaptation strategies. As a flavonoid glycoside isolated from Ginkgo biloba, this compound participates in the complex biochemical networks that enable this ancient tree species to withstand environmental stresses and maintain cellular integrity over extended periods. The compound's antioxidant properties, documented through various assay systems, suggest its involvement in protecting plant cells from oxidative damage caused by reactive oxygen species generated during normal metabolic processes or environmental stress conditions.

Within the context of Ginkgo biloba leaf biochemistry, flavonoid compounds including this specific glycoside demonstrate temporospatial variation in their accumulation patterns, with highest concentrations typically observed during early stages of leaf development in May, suggesting their critical role in protecting developing tissues. The compound's presence in leaf tissues indicates its potential involvement in ultraviolet radiation protection, a well-established function of flavonoids in plant systems. The complex glycoside structure, particularly the presence of multiple sugar units and the coumaroyl ester group, likely enhances the compound's stability and cellular localization properties compared to simpler flavonoid structures.

The biosynthetic pathway leading to this compound involves the coordination of multiple metabolic routes, including the phenylpropanoid pathway responsible for generating the coumaroyl moiety and the flavonoid biosynthetic pathway that produces the quercetin backbone. The subsequent glycosylation reactions require specific glycosyltransferase enzymes capable of attaching sugar moieties in the precise stereochemical configuration observed in the final product. This biosynthetic complexity suggests that the compound serves important biological functions that justify the metabolic investment required for its production.

The compound's role in plant biochemistry also extends to potential involvement in plant-microorganism interactions, as flavonoids are known to function as signaling molecules in various ecological relationships. While specific studies on this compound's role in such interactions are limited, the structural similarity to other bioactive flavonoid glycosides suggests potential functions in root-rhizosphere communication or pathogen defense mechanisms.

Overview of Research Timeline

The research timeline for this compound reflects the evolution of natural products chemistry and the increasing sophistication of analytical methodologies over the past several decades. The compound's formal documentation in chemical databases began in 2006 with its initial PubChem entry, though preliminary research on Ginkgo biloba coumaroyl glycosides can be traced to earlier investigations in the 1990s and early 2000s. The scientific exploration of this compound gained momentum around 2001 when researchers published detailed isolation procedures and structural characterization studies focusing on coumaroyl flavonol glycosides from Ginkgo biloba leaves.

Early research phases concentrated primarily on isolation methodologies and structural elucidation, with investigators developing chromatographic protocols capable of separating this compound from the complex mixture of related flavonoid glycosides present in Ginkgo biloba extracts. These studies employed bioassay-guided fractionation approaches, using antioxidant activity assays to direct the isolation process toward bioactive components. The successful characterization of the compound's structure required the application of advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance experiments and high-resolution mass spectrometry, methodologies that became more widely accessible during this period.

The research timeline shows a notable expansion in the scope of investigations during the 2010s and 2020s, with studies beginning to examine the compound within broader contexts of plant metabolomics and systems biology approaches. Research conducted around 2020 demonstrated the application of comprehensive transcriptome and metabolome analyses to understand flavonoid biosynthesis variation in Ginkgo biloba, providing insights into the regulatory mechanisms controlling the production of this and related compounds. These studies revealed the temporal dynamics of flavonoid accumulation in Ginkgo leaves and identified transcription factors involved in regulating biosynthetic gene expression.

Recent research developments have emphasized the compound's potential applications in understanding plant biochemical evolution and adaptation strategies, with investigators using this compound as a model system for studying the molecular mechanisms underlying flavonoid structural diversity. The timeline also reflects growing interest in the compound's potential biotechnological applications, with research examining microbial production systems and metabolic engineering approaches for generating flavonoid glycosides with similar structural complexity. Current research directions continue to explore the compound's biosynthetic pathway regulation, ecological functions, and potential applications in understanding plant chemical evolution.

| Research Period | Key Developments | Major Findings |

|---|---|---|

| 1990s-2000 | Initial isolation studies | Development of extraction and fractionation protocols |

| 2001-2006 | Structural characterization | Complete structural elucidation and antioxidant activity confirmation |

| 2006-2010 | Database documentation | Formal chemical database entries and standardization |

| 2010-2020 | Systems biology approaches | Transcriptomic and metabolomic integration studies |

| 2020-Present | Biotechnology applications | Microbial production and metabolic engineering research |

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O18/c1-14-26(43)30(47)34(54-35-31(48)29(46)27(44)23(52-35)13-49-24(42)9-4-15-2-6-17(37)7-3-15)36(50-14)53-33-28(45)25-21(41)11-18(38)12-22(25)51-32(33)16-5-8-19(39)20(40)10-16/h2-12,14,23,26-27,29-31,34-41,43-44,46-48H,13H2,1H3/b9-4+/t14-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMKTLJKBSXMMR-WLKGHKDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143061-65-8 | |

| Record name | Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143061658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUERCETIN-3-O-(6'''-TRANS-P-COUMAROYL-2''-GLUCOSYL)RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PGL6583N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Column Chromatography for Fraction Enrichment

The ethyl acetate or n-butanol fraction undergoes preliminary fractionation using column chromatography. Silica gel (60–120 mesh) or Sephadex LH-20 is commonly employed, with mobile phases optimized for flavonoid separation. For example, a gradient elution of chloroform-methanol-water (8:2:0.1 to 6:4:0.5, v/v/v) effectively resolves quercetin derivatives from kaempferol analogues. Fractions are monitored via thin-layer chromatography (TLC) using vanillin-sulfuric acid spray reagent, with target compounds appearing as yellow spots under UV light (Rf ≈ 0.3–0.4 in ethyl acetate:methanol:water 7:2:1).

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using reverse-phase HPLC. A C18 column (250 × 4.6 mm, 5 µm) with a gradient of acetonitrile (A) and 0.1% formic acid (B) (10–40% A over 30 minutes) resolves this compound at ~22 minutes. UV detection at 350 nm ensures specificity, while coupled mass spectrometry (MS) confirms molecular integrity ([M-H]⁻ at m/z 755).

Table 1: Chromatographic Conditions for Isolation

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) / 0.1% Formic Acid (B) |

| Gradient | 10–40% A over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV 350 nm, ESI-MS |

Structural Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the glycosidic linkages and coumaroyl substitution. Key assignments include:

Mass Spectrometric Confirmation

High-resolution MS (HRMS) confirms the molecular formula C₃₆H₃₆O₁₇, with an observed [M-H]⁻ ion at m/z 755.1425 (calc. 755.1431). MS/MS fragmentation reveals sequential loss of rhamnosyl (-146 Da) and glucosyl (-162 Da) units, followed by the coumaroyl moiety (-146 Da), yielding the quercetin aglycone at m/z 301.

Challenges and Optimization Strategies

Co-Elution with Analogous Compounds

The structural similarity between this compound and kaempferol derivatives (e.g., Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside) necessitates meticulous chromatographic optimization. Adjusting the acetonitrile gradient by 2–5% improves resolution, while tandem MS/MS enhances specificity during peak identification.

Yield Enhancement via Enzymatic Hydrolysis

Recent advances employ enzymatic pre-treatment (e.g., cellulase or pectinase) to hydrolyze plant cell walls, increasing glycoside accessibility. Pilot studies report a 20–30% yield improvement when Ginkgo biloba leaves are incubated with cellulase (50 U/g) at 45°C for 2 hours prior to extraction .

Chemical Reactions Analysis

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Enzyme Inhibition: It inhibits enzymes like tyrosinase, which is involved in melanin production, and other enzymes related to metabolic pathways.

Signal Transduction: It modulates signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differentiation

The compound’s uniqueness lies in its acylglycosylation pattern. Key structural distinctions from analogous flavonol glycosides are outlined below:

A. Enzyme Inhibition

- ACE Inhibition: Target Compound: IC₅₀ = 351.6 µM . Quercetin-2-O-α-6-caffeoyl-glycosyl-rhamnoside: IC₅₀ = 158.9 µM (higher potency due to caffeoyl vs. coumaroyl) . Quercetin-3-O-β-glucoside: IC₅₀ = 708.8 µM (lower potency due to lack of acylation) .

- Antioxidant Activity: Target Compound: Exhibits strong radical scavenging due to p-coumaroyl’s electron-donating effects . Galloylated Derivatives (e.g., Quercetin-3-O-(2''-galloyl)-rhamnoside): Higher antioxidant activity in DPPH assays due to galloyl’s phenolic hydroxyl groups .

B. Neuroprotective Effects

- The target compound increases dopamine and acetylcholine levels in Ginkgo biloba, enhancing cognitive function .

- Quercetin-3-O-β-D-glucoside lacks comparable neuroprotective efficacy due to simpler glycosylation .

C. Bioavailability

- non-acylated glycosides like rutin .

Sources and Novelty

Key Research Findings

Structure-Activity Relationship (SAR) :

- Acylation position (6''' vs. 2''') and type (coumaroyl vs. caffeoyl) critically influence enzyme inhibition and antioxidant capacity .

- The 2''-glucosyl linkage in the target compound stabilizes the glycosidic bond, enhancing metabolic stability .

Comparative Pharmacokinetics: Acylated derivatives show prolonged half-life in vivo compared to non-acylated quercetin glycosides .

Biological Activity

Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is a complex flavonoid glycoside with significant biological activities. This compound, derived from quercetin, exhibits various pharmacological properties including antioxidant, anti-inflammatory, and potential anticancer effects. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₃₆H₃₆O₁₈ and is characterized by its specific glycosylation and acylation patterns. Its structure influences its solubility, stability, and biological activities compared to other quercetin derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₆O₁₈ |

| CAS Number | 143061-65-8 |

| Solubility | Moderate in aqueous solutions |

| Stability | High stability under physiological conditions |

Antioxidant Activity

This compound exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress by modulating the activity of various enzymes involved in redox reactions. This activity is crucial for protecting cells from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to its anti-inflammatory effects. It modulates signaling pathways involved in inflammation, including NF-kB and MAPK pathways, thus reducing chronic inflammation associated with various diseases .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown cytotoxic effects against colon cancer cell lines (CT26 and MC38), inducing apoptosis through the activation of the MAPK pathway. The compound also inhibits cell migration and invasion, which are critical processes in cancer metastasis .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It inhibits enzymes like tyrosinase, which is involved in melanin synthesis, thereby affecting pigmentation processes.

- Cell Signaling Modulation : The compound influences key signaling pathways that regulate cell survival, proliferation, and apoptosis.

- Metabolic Pathways : It is metabolized by enzymes such as glycosidases and esterases, impacting its bioavailability and activity within biological systems .

Case Studies

Several studies have highlighted the therapeutic potential of Quercetin derivatives:

- Cardiovascular Health : A study demonstrated that quercetin derivatives improve endothelial function and lower blood pressure in hypertensive models .

- Neuroprotection : Research indicated that quercetin provides neuroprotective effects by reducing oxidative stress and inflammation in neuronal cultures .

- Antiviral Activity : Some quercetin derivatives exhibit antiviral properties against viruses such as HSV and HIV, suggesting potential applications in infectious disease management .

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside?

Structural characterization requires a combination of 1D/2D NMR (e.g., H, C, COSY, HMBC) to resolve glycosylation patterns and acylated positions. Key signals include:

- H NMR : Deshielded oxymethylene protons of the glucosyl moiety (~δ 4.5–5.5 ppm) and trans-p-coumaroyl doublet (J ≈ 16 Hz for E-configuration).

- HMBC : Correlations between the coumaroyl carbonyl (δ ~170 ppm) and the glucosyl C-6''', confirming acylation .

- DEPT/HSQC : Assigns stereochemistry of glycosidic linkages (e.g., α-L-rhamnose vs. β-D-glucose) .

Mass spectrometry (HRMS) is critical for molecular formula validation (CHO, MW 756.7 g/mol) .

Q. How is this compound isolated from Ginkgo biloba leaves, and what purity thresholds are advised?

Isolation typically involves:

Solvent extraction : Ethanol/water (70:30) to preserve labile glycosides .

Chromatography : Sequential use of Sephadex LH-20 and RP-C18 HPLC with a water-acetonitrile gradient (0.1% formic acid enhances resolution) .

Purity validation : HPLC-UV/DAD (λ = 260–370 nm) with ≥98% purity for in vitro assays (e.g., antioxidant studies) .

Q. What solubility challenges arise in experimental preparations, and how are they mitigated?

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (20–30 mg/mL) or 50% ethanol (10–15 mg/mL) .

- Stock solutions : Prepare in DMSO (10 mM), filter-sterilize (0.22 µm), and store at -80°C.

- Bioassays : Dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How does the acylated glycosyl group influence antioxidant mechanisms in vitro?

The 6'''-trans-p-coumaroyl moiety enhances radical scavenging by:

Q. What experimental strategies resolve contradictions in CYP450 inhibition data?

Conflicting reports on CYP3A4 inhibition (e.g., competitive vs. non-competitive) require:

- Enzyme kinetics : Use Lineweaver-Burk plots to distinguish inhibition type. For example, K = 10.56 µM for competitive inhibition in rat liver microsomes .

- Species specificity : Validate results in human hepatocytes due to interspecies CYP450 variability .

- Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., quinones) that may artifactually inhibit enzymes .

Q. How is regioselective acylation achieved during semi-synthesis?

To acylate the glucosyl C-6''':

Protecting groups : Temporarily block hydroxyls at C-2'' and C-4'' using tert-butyldimethylsilyl (TBDMS) .

Coumaroylation : React with trans-p-coumaroyl chloride in anhydrous pyridine (0°C, 12 hr) .

Deprotection : Remove TBDMS with tetrabutylammonium fluoride (TBAF) .

Yields : ~40–60% after RP-HPLC purification .

Key Methodological Recommendations

- Chromatography : Use HPLC-PDA-ESI-MS/MS for co-eluting flavonoid glycosides in Ginkgo extracts .

- Stability testing : Monitor acyl migration (e.g., trans → cis coumaroyl) under UV light or high pH .

- Dose-response validation : Include quercetin and kaempferol analogs as controls to isolate structure-activity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.